2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Pyrido[1,2-a]pyrimidin-4-one Core System Characterization
The pyrido[1,2-a]pyrimidin-4-one core is a bicyclic system comprising a pyridine ring fused to a pyrimidin-4-one moiety. Key structural attributes include:
Ring Fusion and Aromaticity : The pyridine (six-membered, nitrogen-containing) and pyrimidinone (six-membered, with one oxygen atom) rings share two adjacent carbon atoms, creating a planar, conjugated system. Density functional theory (DFT) calculations reveal partial aromaticity, with resonance stabilization energy comparable to quinoline derivatives.
Substituent Positioning :
Spectroscopic Signatures :
Table 1: Key Bond Lengths in the Pyrido[1,2-a]pyrimidin-4-one Core
| Bond | Length (Å) | Method | Source |
|---|---|---|---|
| N1–C2 (pyridine) | 1.337 | X-ray diffraction | |
| C4=O (pyrimidinone) | 1.224 | DFT optimization | |
| C5–C6 (fusion site) | 1.418 | X-ray diffraction |
Thiazolidinone-Z-Configured Exocyclic Methylene Substituent
The thiazolidinone substituent at position 3 features a Z-configured exocyclic methylene group, which imposes distinct steric and electronic effects:
Stereoelectronic Features :
- The Z configuration places the 4-oxo and 2-thioxo groups on the same side of the thiazolidinone ring, creating a dipole moment of 5.23 D (calculated at the B3LYP/6-311++G** level).
- The pentyl chain at position 3 adopts a gauche conformation to minimize van der Waals repulsions with the methylene bridge.
Hydrogen-Bonding Capacity :
Table 2: Spectroscopic Data for the Thiazolidinone Moiety
| Parameter | Value | Technique | Source |
|---|---|---|---|
| C=S stretch | 1,631 cm⁻¹ | IR spectroscopy | |
| C=O stretch | 1,712 cm⁻¹ | IR spectroscopy | |
| Z-configuration | Δδ = 0.45 ppm (¹H) | NOESY |
Imidazolylpropylamino Side-Chain Conformational Dynamics
The 1H-imidazol-1-ylpropylamino side chain at position 2 exhibits three rotatable bonds, enabling multiple low-energy conformers:
Conformational Analysis :
Solvent-Dependent Behavior :
Table 3: Energy Barriers for Side-Chain Rotation
| Rotation Site | Barrier (kcal/mol) | Method | Source |
|---|---|---|---|
| C2–N (amine) | 4.7 | DFT (B3LYP) | |
| N–CH₂ (propyl) | 2.1 | Molecular dynamics | |
| CH₂–imidazole | 3.9 | DFT (B3LYP) |
Properties
Molecular Formula |
C23H26N6O2S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N6O2S2/c1-2-3-5-13-29-22(31)18(33-23(29)32)15-17-20(25-9-7-11-27-14-10-24-16-27)26-19-8-4-6-12-28(19)21(17)30/h4,6,8,10,12,14-16,25H,2-3,5,7,9,11,13H2,1H3/b18-15- |
InChI Key |
IOXPDSUXHQNLIT-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article discusses its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrido-pyrimidine core with several functional groups:
- Imidazole ring : Known for its biological significance and reactivity.
- Thiazolidinone moiety : Contributes to its pharmacological properties.
The presence of these functional groups suggests that the compound may interact with various biological macromolecules, potentially influencing cellular processes.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a wide range of biological activities, including:
- Antimicrobial
- Antidiabetic
- Antitumor
These activities are primarily attributed to the imidazole and thiazolidinone components, which have been extensively studied for their therapeutic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step must be optimized for yield and purity. The general synthetic route includes:
- Formation of the imidazole ring.
- Synthesis of the thiazolidinone derivative.
- Coupling these fragments to form the final product.
Antitumor Activity
A study demonstrated that related compounds exhibit significant antitumor activity against various cancer cell lines. For instance, an iridium complex derived from a similar structure showed moderate in vitro activity against ovarian carcinoma cell line A2780, with IC50 values comparable to standard chemotherapeutics like cisplatin .
Antimicrobial Properties
Another study evaluated the antimicrobial activity of imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural features demonstrated effective inhibition, suggesting potential applications in treating infections .
| Pathogen | Compound Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Imidazole Derivative 1 | 20 | |
| Escherichia coli | Imidazole Derivative 2 | 18 |
Antidiabetic Effects
Research on thiazolidinedione derivatives indicates that they possess antidiabetic properties by enhancing insulin sensitivity. The thiazolidinone moiety in this compound is hypothesized to contribute similarly, warranting further investigation into its metabolic effects .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of enzyme activity : The imidazole ring can interact with active sites on enzymes.
- Modulation of receptor activity : The compound may act as an agonist or antagonist at specific receptors involved in disease pathways.
Comparison with Similar Compounds
Substituent Variations in Thiazolidinone Derivatives
The target compound differs from analogs primarily in the substituents on the thiazolidinone ring. Below is a structural and physicochemical comparison:
Core Modifications in Pyrido[1,2-a]pyrimidin-4-one Derivatives
Other pyrido-pyrimidinone derivatives feature substitutions at positions 2 and 7:
- 2-(4-methyl-1H-imidazol-1-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Piperazine at position 7 increases basicity and solubility. Methylimidazole at position 2 reduces steric hindrance compared to the target’s propylamino-imidazole group. Implication: Piperazine may enhance bioavailability through improved water solubility .
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via a CuI-catalyzed tandem C–N bond formation and intramolecular amidation reaction. As reported by Baichuan Mo et al. (2023), this method employs 2-halopyridines (e.g., 2-bromopyridine) and (Z)-3-amino-3-arylacrylate esters under optimized conditions .
Reaction Conditions :
-
Catalyst: CuI (10 mol%)
-
Solvent: DMF
-
Temperature: 130°C
-
Time: 12–24 hours
The reaction proceeds via Ullmann-type coupling, forming the C–N bond between the pyridine and acrylate moieties, followed by cyclization to yield the pyrido[1,2-a]pyrimidin-4-one core. Yields range from 65% to 92%, depending on substituent electronic effects .
Introduction of the Imidazolylpropylamino Side Chain
The 2-amino position of the pyrido[1,2-a]pyrimidin-4-one is functionalized via nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine . This step is adapted from methodologies described in anti-inflammatory agent syntheses .
Procedure :
-
The pyrido[1,2-a]pyrimidin-4-one intermediate (1 equiv) is dissolved in acetonitrile.
-
3-(1H-Imidazol-1-yl)propylamine (1.2 equiv) and K₂CO₃ (2 equiv) are added.
-
The mixture is refluxed for 8–12 hours, followed by filtration and solvent evaporation.
Key Parameters :
Construction of the Thiazolidinone Moiety
The (Z)-configured thiazolidinone ring is synthesized via cyclization of a 3-pentyl-2-thioxothiazolidin-4-one precursor. This method parallels protocols in SYK inhibitor patents .
Steps :
-
Mercaptoacetamide Derivatization : React pentylamine with carbon disulfide and chloroacetyl chloride to form 3-pentyl-2-thioxo-1,3-thiazolidin-4-one.
-
Knoevenagel Condensation : The thiazolidinone is condensed with a formyl-containing pyrido[1,2-a]pyrimidin-4-one intermediate under basic conditions (e.g., piperidine/EtOH).
Stereoselectivity : The Z-configuration is favored due to steric hindrance during the condensation step .
Coupling of Thiazolidinone and Pyrido[1,2-a]pyrimidin-4-one
The final step involves conjugating the thiazolidinone to the pyrido[1,2-a]pyrimidin-4-one via a methylidene bridge. This is achieved through a Pd-catalyzed cross-coupling or base-mediated condensation .
Optimized Conditions :
-
Reagent: NaH (1.5 equiv) in anhydrous THF
-
Temperature: 0°C to room temperature
-
Time: 4–6 hours
-
Yield: 60–75%
Characterization :
Summary of Synthetic Routes
Challenges and Optimization
-
Stereochemical Control : Achieving the Z-configuration requires strict anhydrous conditions and slow reagent addition to prevent E-isomer formation .
-
Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) is critical due to the compound’s polarity .
-
Scale-Up : Gram-scale preparation is feasible using the CuI-catalyzed method, but thiazolidinone coupling yields drop to ~50% at >10 mmol scales .
Q & A
Q. Optimization Strategies :
- Use HPLC or column chromatography for purification to remove byproducts like unreacted thiourea or oxidized thiols .
- Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of pyrido-pyrimidine to thiazolidinone) to improve yields (typically 50–70%) .
Basic: What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H and ¹³C) : Confirms regiochemistry of the imidazole-propylamine side chain (δ 7.5–8.0 ppm for imidazole protons) and Z-configuration of the thiazolidinone methylidene group (δ 6.8–7.2 ppm as a singlet) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, C=S at 1250–1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 510.6316 [M+H]⁺) and detects isotopic patterns for sulfur atoms .
Q. Table 1: Key Spectral Data
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Imidazole protons | 7.5–8.0 (¹H) | N/A |
| Thiazolidinone C=O | N/A | 1680–1700 |
| Thioxo (C=S) | N/A | 1250–1300 |
Advanced: How to design SAR studies to evaluate substituent impact on biological activity?
Methodological Answer:
Synthesize Analogues : Modify substituents on the thiazolidinone (e.g., pentyl vs. benzyl) and pyrido-pyrimidine (e.g., methyl vs. methoxy) .
In Vitro Assays : Test analogues against target enzymes (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using MIC (Minimum Inhibitory Concentration) assays .
Computational Docking : Use AutoDock Vina to predict binding affinity differences caused by substituent bulkiness or polarity .
Q. Table 2: SAR of Key Analogues
| Substituent (R) | Biological Activity (MIC, µg/mL) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Pentyl (parent) | 0.5–2.0 | -8.2 |
| Benzyl | 0.3–1.5 | -9.1 |
| 3-Methoxypropyl | 1.0–3.0 | -7.8 |
Advanced: What strategies resolve contradictions in reported biological data?
Methodological Answer:
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics to rule out false positives .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to cell viability assays) to identify outliers due to solvent effects (DMSO vs. ethanol) .
- Control for Isomerization : Validate Z-configuration purity via NOESY NMR, as E-isomers may exhibit reduced activity .
Basic: How to separate and identify synthetic impurities?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve unreacted starting materials (retention time: 5–7 min) vs. product (10–12 min) .
- LC-MS : Detect oxidation byproducts (e.g., sulfoxide derivatives, m/z +16) and hydrolyzed thiazolidinone rings .
Advanced: How to perform kinetic studies on target binding?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., bacterial DNA gyrase) on a CM5 chip and measure association/dissociation rates (ka = 1–5 × 10⁴ M⁻¹s⁻¹; kd = 0.001–0.01 s⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n ≈ 1) and enthalpy (ΔH = -10 to -15 kcal/mol) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : -20°C under argon in amber vials to prevent oxidation of the thioxo group and photodegradation .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition (<5% impurity acceptable) .
Advanced: How does computational modeling aid in target identification?
Methodological Answer:
- Pharmacophore Mapping : Use Schrödinger Suite to align the compound’s thiazolidinone and imidazole groups with ATP-binding pockets in kinase targets .
- MD Simulations : Simulate binding over 100 ns to assess stability of interactions (e.g., hydrogen bonds with Ser84 and Lys98 in bacterial enoyl-ACP reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
